20-Hydroxylipoxin B4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

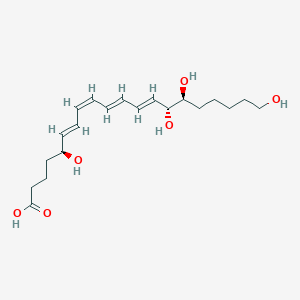

20-hydroxylipoxin B4 is a member of the class of lipoxins that is lipoxin B4 carrying an additional hydroxy substituent at position 20. It has a role as a human xenobiotic metabolite. It is an omega-hydroxy fatty acid, a lipoxin, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It derives from a lipoxin B4. It is a conjugate acid of a this compound(1-).

Analyse Chemischer Reaktionen

Enzymatic Transformation and Substrate Specificity

20-Hydroxylipoxin B4 undergoes further enzymatic modifications, including oxidation and conjugation , to regulate its biological activity.

Oxidation to Carboxy Derivatives

The terminal hydroxyl group of 20-OH-LXB4 can be oxidized to a carboxylic acid, forming 20-carboxy-lipoxin B4 , via dehydrogenases. This conversion inactivates its pro-resolving properties .

Conjugation Reactions

-

Glucuronidation : UDP-glucuronosyltransferases (UGTs) conjugate 20-OH-LXB4 with glucuronic acid, enhancing its water solubility for renal excretion.

-

Sulfation : Sulfotransferases (SULTs) add sulfate groups, further modulating its receptor interactions .

Inactivation of Pro-Inflammatory Mediators

This compound participates in the termination of inflammatory responses by:

-

Competitive inhibition of leukotriene B4 (LTB4) binding to its receptor (BLT1) .

-

Enzymatic degradation of pro-inflammatory eicosanoids via CYP4F-mediated hydroxylation .

Table 1 : Comparative Substrate Affinity of CYP4F Enzymes

| Substrate | CYP4F3 Km(μM) | CYP4F2 Km(μM) |

|---|---|---|

| Lipoxin B4 | 0.64 | 2.1 |

| Leukotriene B4 | 0.12 | 1.8 |

| 12-HETE | 5.3 | 8.9 |

Role in Resolution of Inflammation

-

Downregulation of NF-κB : 20-OH-LXB4 suppresses NF-κB signaling, reducing cytokine production .

-

Promotion of Macrophage Efferocytosis : Enhances phagocytic clearance of apoptotic neutrophils .

In Vitro Chemical Reactions

While enzymatic reactions dominate its metabolism, 20-OH-LXB4 can undergo non-enzymatic modifications under specific conditions:

Esterification

In acidic environments, the carboxylic acid group of 20-OH-LXB4 reacts with alcohols to form esters, though this is pharmacologically insignificant .

Oxidation by Reactive Oxygen Species (ROS)

Exposure to ROS (e.g., H2O2) leads to epoxidation of its conjugated tetraene structure, altering bioactivity .

Eigenschaften

CAS-Nummer |

148942-81-8 |

|---|---|

Molekularformel |

C20H32O6 |

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15,20-tetrahydroxyicosa-6,8,10,12-tetraenoic acid |

InChI |

InChI=1S/C20H32O6/c21-16-9-5-8-14-19(24)18(23)13-7-4-2-1-3-6-11-17(22)12-10-15-20(25)26/h1-4,6-7,11,13,17-19,21-24H,5,8-10,12,14-16H2,(H,25,26)/b3-1-,4-2+,11-6+,13-7+/t17-,18-,19+/m1/s1 |

InChI-Schlüssel |

ZOMUODAIBQTYLE-CFQAQKEBSA-N |

SMILES |

C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO |

Isomerische SMILES |

C(CC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O)CCO |

Kanonische SMILES |

C(CCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O)CCO |

Synonyme |

20-hydroxy-lipoxin B4 20-hydroxylipoxin B4 20-OH-LXB4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.